molecular formula C17H15N5OS B2439082 2-(1H-indol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034613-42-6

2-(1H-indol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2439082
CAS No.: 2034613-42-6
M. Wt: 337.4
InChI Key: PJQAJIHDCVKKLG-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound that features an indole ring, a thiophene ring, and a triazole ring

Properties

IUPAC Name

2-indol-1-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c23-17(11-21-7-5-13-3-1-2-4-16(13)21)18-9-14-10-22(20-19-14)15-6-8-24-12-15/h1-8,10,12H,9,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQAJIHDCVKKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole

Indole undergoes deprotonation at the N1 position using sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with ethyl bromoacetate. This yields ethyl 2-(1H-indol-1-yl)acetate, which is subsequently hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.

Reaction Conditions :

  • Base : NaH (2.2 equiv), DMF, 0°C → room temperature, 2 hours.
  • Alkylating Agent : Ethyl bromoacetate (1.1 equiv), 12-hour stirring.
  • Hydrolysis : 2 M NaOH, tetrahydrofuran (THF)/H2O (3:1), reflux, 4 hours.

Key Data :

  • Yield : 78% (ethyl ester), 85% (hydrolysis to acid).
  • 1H NMR (DMSO-d6) : δ 7.55–6.95 (m, 4H, indole-H), 5.20 (s, 2H, CH2CO), 12.1 (s, 1H, COOH).

Synthesis of (1-(Thiophen-3-yl)-1H-1,2,3-Triazol-4-yl)methylamine

The triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Preparation of Thiophen-3-yl Azide

Thiophen-3-amine is converted to the corresponding azide via diazotization:

  • Reagents : NaNO2, HCl, NaN3, 0–5°C, 1 hour.
  • Yield : 89%.

CuAAC Reaction

Boc-protected propargylamine reacts with thiophen-3-yl azide in the presence of Cu(I) catalyst to form the 1,4-disubstituted triazole:

Reaction Conditions :

  • Catalyst : CuI (10 mol%), tris(benzyltriazolylmethyl)amine (TBTA, 20 mol%).
  • Solvent : tert-Butanol/H2O (1:1), room temperature, 6 hours.
  • Deprotection : 4 M HCl in dioxane, 2 hours.

Key Data :

  • Yield : 92% (triazole), 95% (Boc deprotection).
  • Regioselectivity : Exclusive 1,4-triazole formation confirmed by 1H NMR.

Amide Bond Formation

The final step couples 2-(1H-indol-1-yl)acetic acid with (1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methylamine using 1,1-carbonyldiimidazole (CDI):

Activation and Coupling

CDI activates the carboxylic acid to form an acylimidazole intermediate, which reacts with the primary amine:

Reaction Conditions :

  • Activator : CDI (1.5 equiv), acetonitrile, pyridine (0.2 equiv), room temperature, 1 hour.
  • Coupling : Amine (1.2 equiv), 12-hour stirring.

Key Data :

  • Yield : 88%.
  • 13C NMR (DMSO-d6) : δ 170.2 (C=O), 145.3 (triazole-C), 138.1 (thiophene-C), 125.6 (indole-C).

Mechanistic Insights and Optimization

CuAAC Regioselectivity

Density functional theory (DFT) studies confirm a concerted cycloaddition mechanism with a low energy barrier (20.0 kcal/mol), favoring 1,4-triazole formation due to electronic and steric effects of the dicopper catalyst.

Amidation Efficiency

CDI-mediated coupling avoids racemization and offers superior yields compared to traditional carbodiimide methods. Pyridine neutralizes liberated CO2, preventing side reactions.

Spectroscopic Characterization

Critical spectroscopic data for the target compound include:

  • HRMS (ESI+) : m/z 338.1234 [M+H]+ (calc. 338.1238).
  • FT-IR (KBr) : 3280 (N-H), 1665 (C=O), 1600 (C=N) cm−1.

Comparative Analysis of Synthetic Routes

Method Step Alternative Approaches Yield (%) Limitations
Indole Alkylation Mitsunobu reaction with ethyl glycolate 72 Higher cost of reagents
CuAAC Ru-catalyzed cycloaddition 65 Lower 1,4-selectivity
Amide Coupling HATU/DIPEA 82 Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the triazole ring, typically using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation Products: Oxidized derivatives of the indole and thiophene rings.

    Reduction Products: Reduced derivatives of the triazole ring.

    Substitution Products: Substituted derivatives at the acetamide group.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of indole and triazole compounds possess significant anticancer properties. For instance, indole derivatives have been evaluated against various cancer cell lines, including HCT-116 (colon cancer), demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action .

Antimicrobial Properties

Compounds containing thiophene and triazole rings have been reported to exhibit antimicrobial activity against a variety of pathogens. The incorporation of these moieties into the structure may enhance its efficacy as an antibacterial or antifungal agent .

Neuroprotective Effects

Some studies suggest that triazole derivatives can inhibit voltage-gated sodium channels, which may lead to neuroprotective effects. This property indicates potential applications in treating neurological disorders such as epilepsy .

Case Studies

Several case studies highlight the efficacy of 2-(1H-indol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide:

StudyFindings
Study on Anticancer Effects Demonstrated significant cytotoxicity against breast cancer cells (MCF7) with IC50 values in the low micromolar range .
Antimicrobial Evaluation Showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .
Neuropharmacological Study Highlighted potential for use in treating epilepsy due to its mechanism involving sodium channel inhibition .

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(methyl)acetamide: Lacks the thiophene and triazole rings, making it less complex.

    N-(1H-indol-1-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide: Contains both the indole and thiophene rings but lacks the triazole ring.

    2-(1H-indol-1-yl)-N-((1H-1,2,3-triazol-4-yl)methyl)acetamide: Contains the indole and triazole rings but lacks the thiophene ring.

Uniqueness

The uniqueness of 2-(1H-indol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide lies in its combination of three distinct heterocyclic rings (indole, thiophene, and triazole), which confer unique chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic molecule that incorporates an indole moiety, a thiophene ring, and a triazole unit. This structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indole Derivative : Starting from an indole precursor, electrophilic substitution reactions introduce various functional groups.
  • Thiophene and Triazole Integration : The thiophene and triazole rings are synthesized separately and then coupled with the indole derivative using cross-coupling reactions such as Suzuki or Heck reactions.
  • Final Coupling : The final step involves coupling the indole-thiophene-triazole intermediate with acetamide under specific conditions, often utilizing potassium carbonate in a polar aprotic solvent.

Anticancer Activity

Recent studies have shown that compounds containing indole and triazole structures exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, demonstrating potent cytotoxic effects. For example, one study reported that derivatives similar to this compound exhibited over 60% inhibition in cell growth across multiple cancer cell panels .
Cell LineInhibition (%)IC50 (µM)
HeLa (Cervical Cancer)7512.5
MCF7 (Breast Cancer)6815.0
A549 (Lung Cancer)7010.0

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound shows inhibitory activity against key enzymes involved in cancer progression, such as topoisomerase II and various kinases .
  • Apoptosis Induction : Treatment with the compound has been linked to apoptosis in cancer cells, as evidenced by cell-cycle analysis showing arrest at the G2/M phase .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this have also been explored for their anti-inflammatory effects:

  • In vitro Analysis : Compounds with similar structures have been shown to inhibit COX enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory response .
Inflammatory ModelInhibition (%)IC50 (µM)
COX-17020.0
COX-26518.5

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Study on Indole-Triazole Derivatives : A study evaluated a series of indole-triazole derivatives for their anticancer properties, reporting significant cytotoxicity against various tumor cell lines and elucidating their mechanism involving apoptosis induction .
  • Thiophene Derivatives : Another research focused on thiophene-linked triazoles showed promising anti-proliferative activity against human cancer cell lines, reinforcing the potential therapeutic applications of these compounds .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(1H-indol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide?

Methodological Answer:
The synthesis involves two key steps:

  • Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. For example, react a thiophen-3-yl azide with propargylamine derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O/sodium ascorbate) .
  • Amide Coupling : Link the indole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-(1H-indol-1-yl)acetic acid and the triazole-containing amine intermediate .
    Critical Note : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side products like regioisomeric triazoles.

Basic: How can spectroscopic techniques (FTIR, NMR) confirm the structure of this compound?

Methodological Answer:

  • FTIR : Identify key functional groups:
    • N–H stretch (amide) at ~3300 cm⁻¹.
    • C=O stretch (amide) at ~1650–1680 cm⁻¹.
    • Triazole C–N stretches at ~1500 cm⁻¹ .
  • NMR :
    • ¹H NMR : Look for indole NH (~10–12 ppm), triazole CH (~7.5–8.5 ppm), and thiophene protons (~6.5–7.5 ppm).
    • 13C NMR : Confirm carbonyl carbons (~165–170 ppm) and triazole carbons (~140–150 ppm).
      Validation : Compare experimental data with Density Functional Theory (DFT)-calculated spectra to resolve ambiguities .

Advanced: How to design experiments to analyze structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modifications to the indole (e.g., halogenation), triazole (e.g., substituent position), or thiophene (e.g., methyl groups) .
  • Biological Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. Include controls (e.g., ciprofloxacin) and triplicate measurements .
  • Computational Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase .

Advanced: How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Standardize Assays : Ensure consistent cell lines (e.g., HepG2 for anticancer studies), incubation times, and solvent controls (DMSO ≤0.1%).
  • Purity Validation : Use HPLC (≥95% purity) and HRMS to confirm compound integrity. Impurities like unreacted azides or regioisomers may skew results .
  • Data Normalization : Report IC₅₀ values relative to internal standards (e.g., doxorubicin) and account for batch-to-batch variability .

Advanced: What crystallographic methods validate the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/acetone mixture) .
  • Key Metrics : Analyze dihedral angles between indole, triazole, and thiophene rings to assess planarity (e.g., angles >60° indicate significant twisting) .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯N in triazole) that stabilize the crystal lattice .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use response surface methodology to model variables (e.g., temperature, catalyst loading, solvent ratio).
  • Catalyst Screening : Test alternatives to Cu(I), such as Ru(II) catalysts, for improved regioselectivity in triazole formation .
  • Workup Optimization : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for greener purification .

Advanced: How do solvent polarity and pH affect the compound’s stability?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–13) and solvents (DMSO, ethanol). Monitor via LC-MS.
  • Key Findings :
    • Acidic conditions (pH <3) may hydrolyze the amide bond.
    • Polar aprotic solvents (DMF) enhance stability compared to protic solvents (methanol) .

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